molecular formula C28H29N5O3 B13868475 N-[4-[[7-(3-morpholin-4-ylpropoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide

N-[4-[[7-(3-morpholin-4-ylpropoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide

Cat. No.: B13868475
M. Wt: 483.6 g/mol
InChI Key: NIQMLWHCPSLBPB-UHFFFAOYSA-N
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Description

N-[4-[[7-(3-morpholin-4-ylpropoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a naphthyridine core, a morpholine ring, and a benzamide group. Its intricate molecular architecture makes it a subject of interest in medicinal chemistry, particularly in the development of targeted therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[7-(3-morpholin-4-ylpropoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The process includes the formation of the naphthyridine core, followed by the introduction of the morpholine ring and the benzamide group. Key steps in the synthesis may involve:

    Formation of the Naphthyridine Core: This step often involves cyclization reactions using appropriate precursors.

    Introduction of the Morpholine Ring: This can be achieved through nucleophilic substitution reactions.

    Attachment of the Benzamide Group: This step may involve amide bond formation using coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[7-(3-morpholin-4-ylpropoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the compound.

    Reduction: This reaction can alter the functional groups present in the molecule.

    Substitution: This reaction can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halides and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[4-[[7-(3-morpholin-4-ylpropoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of cellular processes and signaling pathways.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[[7-(3-morpholin-4-ylpropoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating signaling pathways involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine

    Erlotinib: N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine

    Lapatinib: N-[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-[5-[(2-methylsulfonyl)ethoxy]quinazolin-4-amine

Uniqueness

N-[4-[[7-(3-morpholin-4-ylpropoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide is unique due to its specific structural features, such as the naphthyridine core and the morpholine ring. These features confer distinct chemical and biological properties, making it a valuable compound for targeted research and therapeutic applications.

Properties

Molecular Formula

C28H29N5O3

Molecular Weight

483.6 g/mol

IUPAC Name

N-[4-[[7-(3-morpholin-4-ylpropoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide

InChI

InChI=1S/C28H29N5O3/c34-28(21-5-2-1-3-6-21)31-23-9-7-22(8-10-23)30-25-13-14-29-27-24(25)11-12-26(32-27)36-18-4-15-33-16-19-35-20-17-33/h1-3,5-14H,4,15-20H2,(H,31,34)(H,29,30,32)

InChI Key

NIQMLWHCPSLBPB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCOC2=NC3=NC=CC(=C3C=C2)NC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5

Origin of Product

United States

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